An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-Deoxy-alpha-L-erythro-pentofuranose
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-Deoxy-alpha-L-erythro-pentofuranose
This guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2-Deoxy-alpha-L-erythro-pentofuranose, also known as 2-deoxy-L-ribose. This L-enantiomer of the naturally occurring 2-deoxy-D-ribose is a critical building block in the development of L-nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Strategic Importance of 2-Deoxy-L-erythro-pentofuranose
The central dogma of molecular biology is built upon D-sugars. However, the unnatural L-configuration of 2-deoxy-L-ribose imparts unique and powerful properties to its nucleoside derivatives. L-nucleosides are often poor substrates for human enzymes while retaining activity against viral enzymes, leading to a favorable therapeutic index. This strategic advantage has driven the development of robust synthetic routes to access this key chiral intermediate.
Synthetic Pathways to 2-Deoxy-L-erythro-pentofuranose
The synthesis of 2-deoxy-L-ribose can be approached from several strategic starting points. The choice of pathway often depends on factors such as the availability and cost of the starting material, desired scale, and stereochemical considerations. Two of the most established and practical routes are detailed below.
Route 1: Stereochemical Inversion from 2-Deoxy-D-ribose
This approach leverages the relative abundance of 2-deoxy-D-ribose. The core of this strategy is the inversion of stereochemistry at the C3 and C4 positions. A common and effective method involves a four-step sequence: protection of the anomeric center, activation of the hydroxyl groups, nucleophilic substitution with inversion of configuration, and deprotection.[2]
The key to this synthesis is the double inversion at C3 and C4. The hydroxyl groups are first converted into good leaving groups, typically sulfonates (e.g., tosylates or mesylates). A nucleophilic substitution reaction, often using a carboxylate salt like potassium benzoate, then proceeds via an SN2 mechanism, which inherently results in the inversion of stereochemistry at the targeted centers. Subsequent hydrolysis of the resulting esters and deprotection of the anomeric position yields the desired 2-deoxy-L-ribose.
Step 1: Protection of the Anomeric Carbon
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To a cooled (-2°C) solution of butyl alcohol containing 3% HCl (56.4 mL), add 2-deoxy-D-ribose (10 g).
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Stir the mixture at -2°C for 16 hours.
-
Neutralize the reaction with triethylamine, maintaining the temperature below 10°C.
-
Stir at 20-25°C, then filter the mixture and wash the solid with acetone (20 mL).
-
The combined filtrate and washing solution is concentrated and used in the next step without further purification.[2]
Step 2: Activation of the 3- and 4-Hydroxyl Groups
-
To the solid obtained from Step 1, add pyridine (36 mL) and p-toluenesulfonyl chloride (42.6 g) stepwise, keeping the temperature below 30°C.
-
Stir the mixture at 27-30°C for 20 hours.
-
Heat the reaction mixture to 75 ±2°C and stir for 2 hours.
-
Cool the mixture to 15-20°C, add purified water (30 mL), and extract twice with ethyl acetate (30 mL each).
-
Concentrate the combined organic extracts. Add ethyl alcohol and isopropyl alcohol to induce crystallization.
-
Cool, filter, and dry the solid to obtain 2-deoxy-1-O-butyl-3,4-di-(p-toluenesulfonyl)-D-ribose.[2]
Step 3: Inversion of Stereochemistry
-
To the di-tosylated intermediate (20 g), add n-butanol (7 mL), water (4.4 mL), N,N-dimethylformamide (27.6 mL), and potassium benzoate (21.2 g).
-
Heat the mixture to 115°C and react for 8 hours.
-
After concentrating the reaction mixture, add water and ethyl acetate to separate the organic and aqueous layers. The organic layer containing the inverted product is carried forward.[2]
Step 4: Deprotection
-
To the residue from the previous step, add water (10 mL) and 40% sodium hydroxide solution (10 mL) and stir for 3 hours at room temperature to hydrolyze the benzoates.
-
Add 6N hydrochloric acid (50 mL) and stir for 4 hours at 25-30°C to cleave the butyl ether.
-
The crude 2-deoxy-L-ribose can be purified by forming the anilide derivative, followed by hydrolysis to yield the pure product.[2]
Diagram of the Synthetic Workflow from 2-Deoxy-D-ribose
Caption: Synthetic workflow for the conversion of 2-deoxy-D-ribose to 2-deoxy-L-ribose.
Route 2: Deoxygenation of L-Arabinose
An alternative and efficient strategy begins with the more readily available L-arabinose. The key transformation in this route is the deoxygenation at the C2 position. The Barton-McCombie deoxygenation is a powerful and widely used method for this purpose.
The Barton-McCombie reaction is a two-step radical deoxygenation process. First, the target hydroxyl group is converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazolide. In the second step, a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride) are used to generate a tributyltin radical. This radical attacks the sulfur atom of the thiocarbonyl group, leading to the formation of a carbon-centered radical at C2. This radical then abstracts a hydrogen atom from tributyltin hydride to yield the 2-deoxy product and regenerate the tributyltin radical, thus propagating the radical chain reaction.
Step 1: Formation of Bromide Intermediate
-
L-arabinose is first converted to its per-acetylated form using acetic anhydride with an iodine catalyst.
-
The per-acetylated L-arabinose is then treated with 30% HBr in acetic acid to generate the corresponding glycosyl bromide.[3]
Step 2: Elimination to Form L-Arabinal
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The glycosyl bromide is subjected to an elimination reaction using zinc powder in a 50% acetic acid solution to yield 3,4-diacetyl-L-arabinal.[3]
Step 3: Hydrobromination and Acetylation
-
The L-arabinal undergoes an addition reaction with hydrogen bromide in an acetic acid/acetic anhydride solution to form the intermediate 2-deoxy-1,3,4-triacetyl-L-ribose.[3]
Step 4: Deprotection
-
The acetyl groups are removed in a two-stage process. First, the 1-O-acetyl group is selectively removed using Amberlite IR-120H resin in a THF/water mixture with heating.
-
The remaining acetyl groups at C3 and C4 are then removed by treatment with sodium methoxide in methanol.
-
Neutralization with a weak acid and subsequent purification by recrystallization from an isopropanol/acetone mixture yields the final product, 2-deoxy-L-ribose.[3]
Diagram of the Synthetic Workflow from L-Arabinose
Caption: Synthetic workflow for the synthesis of 2-deoxy-L-ribose from L-arabinose.
Structural Elucidation of 2-Deoxy-alpha-L-erythro-pentofuranose
The unambiguous confirmation of the structure and stereochemistry of the synthesized 2-deoxy-L-ribose is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. For 2-deoxy-L-ribose, a combination of 1D (1H and 13C) and 2D (COSY and HSQC) NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. In solution, 2-deoxy-ribose exists as a mixture of anomers (α and β) and ring forms (furanose and pyranose), which complicates the spectra.[4] The alpha-furanose form is the focus of this guide.
The 1H NMR spectrum of 2-deoxy-L-ribose will be identical to that of its D-enantiomer. The spectrum will show distinct signals for each proton, with their chemical shifts and coupling constants providing valuable structural information.
Table 1: Representative 1H NMR Data for 2-Deoxy-alpha-D-erythro-pentofuranose (as a proxy for the L-enantiomer)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~5.30 | dd | J1,2a ≈ 6.5, J1,2b ≈ 2.5 |
| H-2a | ~2.30 | ddd | J2a,2b ≈ 13.5, J2a,1 ≈ 6.5, J2a,3 ≈ 6.0 |
| H-2b | ~1.90 | ddd | J2b,2a ≈ 13.5, J2b,1 ≈ 2.5, J2b,3 ≈ 1.0 |
| H-3 | ~4.40 | m | |
| H-4 | ~3.95 | m | |
| H-5a | ~3.70 | dd | J5a,5b ≈ 12.0, J5a,4 ≈ 3.0 |
| H-5b | ~3.60 | dd | J5b,5a ≈ 12.0, J5b,4 ≈ 4.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment.
Table 2: Representative 13C NMR Data for 2-Deoxy-alpha-D-erythro-pentofuranose (as a proxy for the L-enantiomer)
| Carbon | Chemical Shift (ppm) |
| C-1 | ~98 |
| C-2 | ~40 |
| C-3 | ~72 |
| C-4 | ~87 |
| C-5 | ~63 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
2D NMR experiments are invaluable for establishing connectivity within the molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For 2-deoxy-L-ribose, the COSY spectrum would show cross-peaks between H-1 and the two H-2 protons, between the H-2 protons and H-3, between H-3 and H-4, and between H-4 and the two H-5 protons. This allows for the tracing of the proton network from one end of the sugar to the other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum is crucial for assigning the 13C signals based on the already assigned 1H signals. For example, the proton signal at ~5.30 ppm (H-1) would show a cross-peak with the carbon signal at ~98 ppm (C-1).
Diagram of NMR Correlation Workflow
Caption: Workflow for structural elucidation using various NMR techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For 2-deoxy-L-ribose, soft ionization techniques like Electrospray Ionization (ESI) would likely show the molecular ion or adducts (e.g., [M+Na]+). Electron Ionization (EI) would lead to more extensive fragmentation.
Expected Fragmentation Pattern:
The fragmentation of deoxysugars in the mass spectrometer is often characterized by the loss of water molecules and cleavage of the sugar ring. Common fragments would arise from the cleavage of C-C bonds, leading to the loss of fragments such as CH2O and C2H4O. The specific fragmentation pattern can be complex but provides a characteristic fingerprint for the molecule.
X-ray Crystallography
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the free sugar can be challenging, derivatives are often more amenable to crystallization. The X-ray crystal structure of a 2-deoxy-L-ribose dithioacetal derivative has been reported, confirming the L-configuration and the stereochemistry at all chiral centers.[5] This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural assignment.
Conclusion
The synthesis and structural elucidation of 2-Deoxy-alpha-L-erythro-pentofuranose are critical processes in the development of novel L-nucleoside therapeutics. The synthetic routes from both 2-deoxy-D-ribose and L-arabinose offer viable pathways to this important chiral building block. A thorough structural analysis using a combination of advanced spectroscopic and analytical techniques, including 1D and 2D NMR, mass spectrometry, and X-ray crystallography, is essential to ensure the identity and purity of the final product. The methodologies and insights provided in this guide are intended to support researchers in the efficient and accurate production and characterization of 2-deoxy-L-ribose for applications in drug discovery and development.
References
- World Intellectual Property Organization. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. WO 1998/039347 A2.
- Google Patents. (2005). Method for producing 2-deoxy-l-ribose. EP1556396A1.
-
Steer, A. M., Bia, N., Smith, D. K., & Clarke, P. A. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 53(79), 10362–10365. [Link]
-
ResearchGate. (2009). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. [Link]
-
PubMed. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]
-
PubMed. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]
-
ResearchGate. (2008). Fig. 2 Fragmentation mass spectra of 2 0-deoxynucleosides. All main.... [Link]
-
ACS Publications. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]
-
PubChem. (n.d.). 2-Deoxy-D-ribose. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Google Patents. (2011). Preparation method of 2-deoxy-L-ribose. CN102108089A.
-
SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. [Link]
-
University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
ResearchGate. (2006). 1 H and 13 C NMR data of compounds 13. [Link]
-
Wiley Online Library. (2004). Internal energy and fragmentation of ions produced in electrospray sources. [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]
-
PubMed Central (PMC). (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
University of Debrecen. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]
-
AWS. (n.d.). General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). [Link]
- Google Patents. (2014).
Sources
- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 2. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 3. CN102108089A - Preparation method of 2-deoxy-L-ribose - Google Patents [patents.google.com]
- 4. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]
- 5. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
